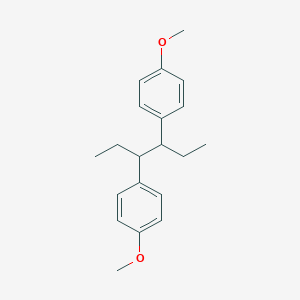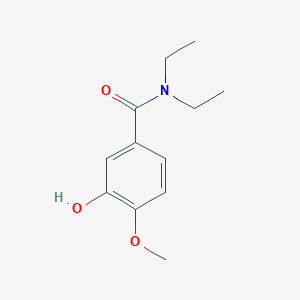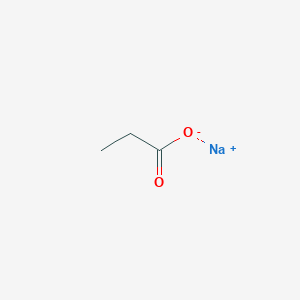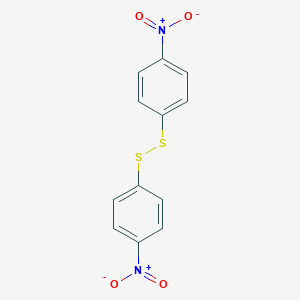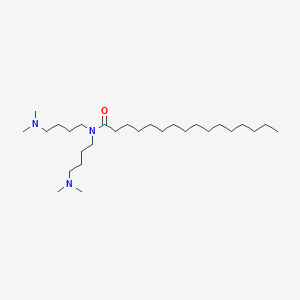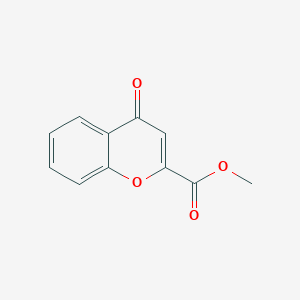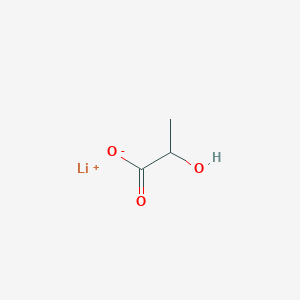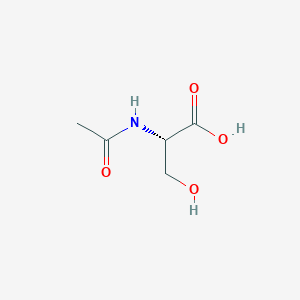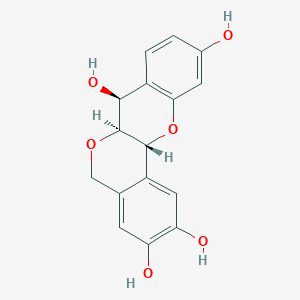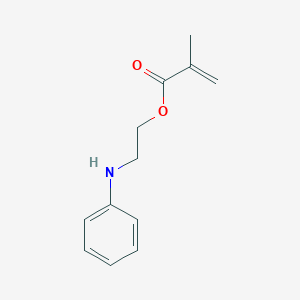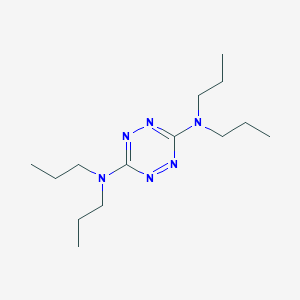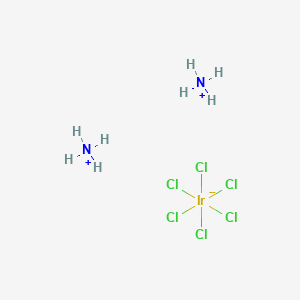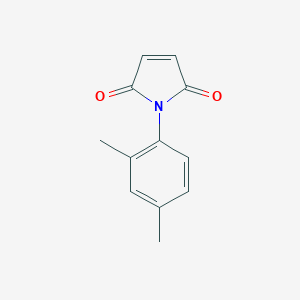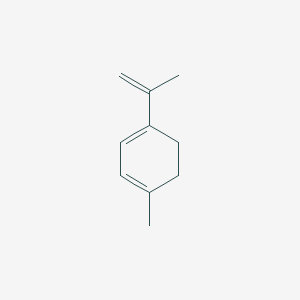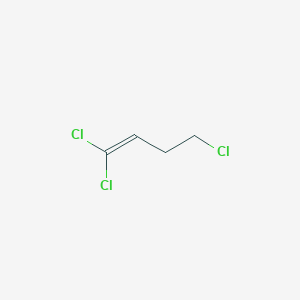
1,1,4-Trichlorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4-Trichlorobut-1-ene is a synthetic organic compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is widely used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 1,1,4-Trichlorobut-1-ene is not fully understood. However, studies have shown that it can interact with enzymes and proteins in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
1,1,4-Trichlorobut-1-ene has been shown to have various biochemical and physiological effects. It can cause liver damage, kidney damage, and lung damage. It can also affect the immune system, leading to immunosuppression. Additionally, it has been shown to have carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1,4-Trichlorobut-1-ene in lab experiments is that it is readily available and easy to synthesize. Additionally, it is a versatile compound that can be used in various types of experiments. However, one limitation is that it is a hazardous compound that requires special handling and storage procedures. It is also important to note that the use of this compound in lab experiments requires strict adherence to safety protocols.
Orientations Futures
There are several future directions for research related to 1,1,4-Trichlorobut-1-ene. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for diseases related to liver, kidney, and lung damage. Finally, there is a need for further research on the carcinogenic properties of this compound and its potential impact on human health.
Conclusion
In conclusion, 1,1,4-Trichlorobut-1-ene is a versatile compound that is widely used in scientific research. It is synthesized using a simple reaction and has various applications in biochemistry, pharmacology, and toxicology. However, it is a hazardous compound that requires special handling and storage procedures. Further research is needed to fully understand its mechanism of action and potential impact on human health.
Méthodes De Synthèse
1,1,4-Trichlorobut-1-ene can be synthesized by the reaction of 1,4-butadiene with chlorine gas in the presence of a catalyst. This reaction results in the replacement of two hydrogen atoms in the butadiene molecule with chlorine atoms, forming 1,1,4-Trichlorobut-1-ene. This synthesis method is widely used in research laboratories and industrial settings.
Applications De Recherche Scientifique
1,1,4-Trichlorobut-1-ene is used in scientific research for various purposes. It is used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic chemistry reactions. Additionally, it is used in studies related to the metabolism and toxicity of xenobiotics.
Propriétés
Numéro CAS |
17219-57-7 |
|---|---|
Nom du produit |
1,1,4-Trichlorobut-1-ene |
Formule moléculaire |
C4H5Cl3 |
Poids moléculaire |
159.44 g/mol |
Nom IUPAC |
1,1,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h2H,1,3H2 |
Clé InChI |
CVLVVCWCZJRIHC-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(Cl)Cl |
SMILES canonique |
C(CCl)C=C(Cl)Cl |
Synonymes |
1,1,4-Trichloro-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



